molecular formula C12H13NO3 B15263556 Methyl 4-(azetidine-3-carbonyl)benzoate

Methyl 4-(azetidine-3-carbonyl)benzoate

Cat. No.: B15263556
M. Wt: 219.24 g/mol
InChI Key: UOIRZNJHQJQWJQ-UHFFFAOYSA-N
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Description

Methyl 4-(azetidine-3-carbonyl)benzoate is a chemical compound that features a four-membered azetidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of robust and high-yielding reactions, such as the aza Paternò–Büchi reaction, would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidine-3-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the azetidine ring or the ester group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Methyl 4-(azetidine-3-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in unique chemical transformations, which can affect biological pathways and enzyme activities . The ester group can also undergo hydrolysis, releasing the active azetidine moiety.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    Azetidinones: Compounds featuring a similar four-membered ring structure but with different functional groups.

    Cyclobutane derivatives: Compounds with a similar ring strain but different chemical properties.

Uniqueness

Methyl 4-(azetidine-3-carbonyl)benzoate is unique due to its combination of an azetidine ring and a benzoate ester, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(azetidine-3-carbonyl)benzoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3

InChI Key

UOIRZNJHQJQWJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2

Origin of Product

United States

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